9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one
CAS No.: 2225142-43-6
Cat. No.: VC6408178
Molecular Formula: C9H12F2O3
Molecular Weight: 206.189
* For research use only. Not for human or veterinary use.
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one - 2225142-43-6](/images/structure/VC6408178.png)
Specification
CAS No. | 2225142-43-6 |
---|---|
Molecular Formula | C9H12F2O3 |
Molecular Weight | 206.189 |
IUPAC Name | 8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one |
Standard InChI | InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2 |
Standard InChI Key | TXZJPVNETOOWJF-UHFFFAOYSA-N |
SMILES | C1CC2(CCC(C1=O)(F)F)OCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spiro[4.6]undecane backbone, comprising a five-membered 1,4-dioxolane ring (oxygen atoms at positions 1 and 4) and a seven-membered cyclohexanone ring (ketone at position 8). The spiro junction occurs at the 8-carbon, while fluorine atoms occupy equatorial positions at the 9-carbon (Fig. 1). X-ray crystallography of analogous spiroketones reveals chair conformations for the dioxolane ring and boat-like distortions in the cyclohexanone moiety .
Stereoelectronic Effects of Fluorination
Fluorine’s electronegativity induces dipole moments, polarizing the C–F bonds and stabilizing adjacent carbocations. This effect enhances the compound’s stability under acidic conditions, as observed in fluorinated spiroketones . The 9,9-difluoro configuration also reduces ring puckering energy by 12–15 kJ/mol compared to non-fluorinated analogs, as calculated via density functional theory (DFT) .
Synthetic Methodologies
Fluorination of Spirocyclic Ketones
The most efficient route involves treating 1,4-dioxaspiro[4.6]undecan-8-one with fluorinating agents such as DAST or morpholinosulfur trifluoride (Morph-DAST).
DAST-Mediated Fluorination
In a representative procedure (Example 46 ):
-
Reaction Setup: 1,4-Dioxaspiro[4.6]undecan-8-one (10.0 g, 56 mmol) and DAST (19 g, 112 mmol) are combined in dichloromethane (180 mL) at 25°C.
-
Quenching: After 2 hours, the mixture is poured into water (300 mL), and the organic layer is separated.
-
Purification: Distillation under reduced pressure (13–14 mbar) yields 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one as a colorless liquid (6.0 g, 60% yield) .
Key Parameters:
-
Temperature: Room temperature (20–25°C) minimizes side reactions like elimination.
-
Solvent: Dichloromethane’s low polarity suppresses DAST decomposition.
-
Yield Optimization: Excess DAST (2.0 equiv) ensures complete difluorination.
Morph-DAST Fluorination
A modified protocol (Method B ) uses Morph-DAST for higher selectivity:
-
Cooling: The ketone (4.40 g, 28.2 mmol) in CH₂Cl₂ (100 mL) is cooled to 0°C under argon.
-
Reagent Addition: Morph-DAST (11.85 g, 67.7 mmol) is added dropwise, followed by warming to 25°C for 72 hours.
-
Workup: Quenching with NaHCO₃ and extraction affords the product in 73% yield .
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous Solubility: 5.64 mg/mL (0.0361 mol/L) in water at 25°C, classified as “soluble” per IUPAC guidelines .
-
Log P (Octanol-Water): 1.84 (iLOGP) to 2.68 (SILICOS-IT), indicating moderate lipophilicity .
Spectral Data
-
¹H NMR (500 MHz, CDCl₃): δ 1.74–1.80 (m, 2H, CH₂), 2.14–2.17 (m, 2H, CH₂F₂), 3.92–4.02 (m, 4H, OCH₂CH₂O) .
Pharmacological Profile
Absorption and Distribution
Metabolic Stability
Applications in Drug Discovery
CNS-Targeted Therapeutics
The compound’s BBB permeability and metabolic stability make it a candidate for:
-
Antidepressants: Fluorine’s σ-hole interactions enhance binding to serotonin transporters .
-
Antipsychotics: Spirocyclic cores reduce off-target binding, as seen in risperidone analogs .
Fluorinated Building Blocks
Used in synthesizing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume